molecular formula C18H15NO5 B7842858 3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid

Cat. No.: B7842858
M. Wt: 325.3 g/mol
InChI Key: WTYHJVRWDIGCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid is a chemical compound of significant interest in medicinal and organic chemistry research. This molecule features a tetrahydroisoquinoline core, a privileged scaffold in drug discovery, which is substituted with a 1,3-benzodioxole (piperonyl) group. The 1,3-benzodioxole moiety is a common pharmacophore known to contribute to biological activity by influencing the molecule's metabolic profile and binding affinity . Compounds containing this structural motif are frequently explored for a wide range of pharmacological activities, including potential anti-cancer, anti-infective, and anti-oxidant properties, as seen in related chalcone and quinoline derivatives . The specific structure of this compound, integrating the isoquinoline and benzodioxole systems, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize the carboxylic acid functional group for further derivatization, such as forming amide bonds to create a diverse library of compounds for structure-activity relationship (SAR) studies . For instance, closely related structures have been synthesized as amide derivatives, demonstrating the utility of this core in generating novel chemical entities for biological screening . This compound is presented for research applications exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-19-16(10-6-7-13-14(8-10)24-9-23-13)15(18(21)22)11-4-2-3-5-12(11)17(19)20/h2-8,15-16H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYHJVRWDIGCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Isoquinoline Core

The Pomeranz-Fritsch reaction, a classical method for isoquinoline synthesis, has been adapted for this compound. The process involves:

  • Condensation : Benzaldehyde derivatives react with aminoacetaldehyde dimethyl acetal to form Schiff bases.

  • Cyclization : Acid-catalyzed (e.g., H₂SO₄) ring closure yields the tetrahydroisoquinoline skeleton.

Example Protocol

  • Step 1 : 3,4-Dimethoxybenzaldehyde reacts with 2,2-dimethoxyethan-1-amine in toluene at 100°C to form a Schiff base.

  • Step 2 : Cyclization with concentrated H₂SO₄ produces the tetrahydroisoquinoline intermediate (yield: 68–72%).

Introduction of the Benzodioxole Group

The benzodioxole moiety is introduced via N-alkylation or Mitsunobu reaction :

  • N-Alkylation : The tetrahydroisoquinoline intermediate reacts with 1,3-benzodioxol-5-ylmethyl bromide in the presence of K₂CO₃.

  • Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple phenolic precursors.

Optimization Note : Alkylation efficiency depends on the leaving group (bromide > chloride) and solvent polarity (DMF > THF).

Alternative Route: Triazolization and Ring Expansion

Triazole Intermediate Synthesis

A metal-free three-component reaction forms 1,5-disubstituted triazoles, which are subsequently transformed into isoquinolines:

  • Triazolization : Acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide react in toluene.

  • Acid-Mediated Ring Expansion : H₂SO₄ converts triazoles into 1-hydroxymethylisoquinolines.

Key Reaction Conditions

ParameterValue
Temperature100°C
SolventToluene
CatalystNone (thermal activation)
Yield (Triazole)65–78%

Functionalization and Carboxylic Acid Formation

The hydroxymethyl intermediate undergoes oxidation to the carboxylic acid:

  • Chlorination : SOCl₂ converts –CH₂OH to –CH₂Cl.

  • Hydrolysis : NaOH(aq) yields the carboxylic acid.

Critical Factor : Oxidation must avoid over-degradation; controlled pH (9–10) and low temperature (0–5°C) are essential.

Enantioselective Synthesis and Chirality Control

The stereocenter at C4 of the tetrahydroisoquinoline mandates enantioselective methods:

  • Chiral Auxiliaries : Use of (R)- or (S)-BINOL-phosphoric acids to induce asymmetry during cyclization.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates.

Data Table: Enantiomeric Excess (ee) Comparison

Methodee (%)Conditions
BINOL-PA Catalysis92Toluene, –20°C, 24 h
Enzymatic Hydrolysis88Phosphate buffer, 37°C

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes polar byproducts.

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 7.2 Hz, 1H, isoquinoline-H), 6.95–6.83 (m, 3H, benzodioxole-H).

  • HRMS : m/z calc. for C₁₈H₁₅NO₅ [M+H]⁺: 326.1023, found: 326.1021.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : Immobilized H₂SO₄ on silica reduces waste.

  • Solvent Recovery : Toluene distillation and reuse cut costs by 40%.

Environmental Impact Mitigation

  • Green Chemistry : Replace SOCl₂ with PCl₃ in chlorination steps (lower toxicity).

  • Waste Stream Analysis : Neutralization of acidic byproducts with CaCO₃ minimizes environmental harm .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with tubulin or other cellular proteins, disrupting normal cell function and leading to cell death.

Comparison with Similar Compounds

Substituent Variations on the Isoquinoline Core

The substituents at positions 2 and 4 significantly influence physicochemical and biological properties:

Compound Name Substituents (Position 2) Molecular Weight Key Features Reference
Target Compound Methyl ~375 (estimated) Carboxylic acid group enhances solubility -
3-(1,3-Benzodioxol-5-yl)-2-(3-chloropropyl)-... 3-Chloropropyl Not reported Increased hydrophobicity; commercial availability varies
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-3-{[3-(4-ethoxyphenyl)ureido]methyl}-... Ureido-methyl 442 Higher molecular weight; 77% purity
1-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline (C-796) Methyl, 6,7-dimethoxy Not reported Alkaloid with potential CNS activity

Key Observations :

  • The methyl group in the target compound likely improves metabolic stability compared to bulkier substituents like 3-chloropropyl .
  • Ureido-containing analogs (e.g., from ) exhibit higher molecular weights (~423–442) and variable purity (77–99%), suggesting substituent-dependent synthetic challenges .

Heterocyclic Attachments and Functional Groups

Modifications at the carboxamide or carboxylic acid position alter target selectivity and bioavailability:

Compound Name (CAS) Functional Group Molecular Weight Pharmacological Relevance Reference
1219581-53-9 Indol-3-ylethyl carboxamide 467.5 Potential kinase or receptor ligand
1219568-96-3 Benzothiazolylidene carboxamide 487.5 Enhanced aromaticity for DNA/protein binding

Key Observations :

  • The indole-containing analog (467.5 Da) may interact with serotonin receptors due to its structural similarity to tryptamine derivatives .

Biological Activity

The compound 3-(1,3-Benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid represents a unique class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, synthesis methods, and relevant research findings.

Structural Characteristics

The compound is characterized by a complex structure that includes:

  • An isoquinoline core
  • A benzodioxole moiety
  • A carboxylic acid functional group

This structural arrangement suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to This compound exhibit a variety of biological activities including:

Antimicrobial Activity

Studies have shown that benzodioxole derivatives possess antimicrobial properties. For instance:

  • Compounds derived from the benzodioxole structure have been evaluated for their effectiveness against various bacterial strains and fungi.

Insecticidal Activity

Research focusing on related benzodioxole acids has demonstrated larvicidal effects against mosquitoes such as Aedes aegypti, which are vectors for several viral diseases. The larvicidal activity of certain derivatives was quantified:

CompoundLC50 (μM)LC90 (μM)
3,4-(Methylenedioxy) cinnamic acid28.9 ± 5.6162.7 ± 26.2
Temephos (control)<10.94Not applicable

These findings highlight the potential of benzodioxole-based compounds in developing new insecticides with reduced toxicity to mammals .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The presence of multiple functional groups allows for interaction with cellular mechanisms involved in cancer proliferation.

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of Isoquinoline Core : Utilizing starting materials such as phenolic compounds.
  • Introduction of Benzodioxole Moiety : Through electrophilic aromatic substitution.
  • Carboxylation : Achieved via a carboxylic acid derivative to introduce the carboxylic functional group.

These steps are critical for achieving high purity and yield of the final product.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Larvicidal Activity Study : This study focused on synthesizing and testing various benzodioxole derivatives against Aedes aegypti. The results indicated significant larvicidal activity with minimal toxicity to non-target organisms .
  • Cytotoxicity Assessment : Another investigation explored the cytotoxic effects of tetrahydroisoquinoline derivatives on different cancer cell lines, revealing promising results for further drug development.

Q & A

Basic: What are the key synthetic routes for preparing 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Benzodioxole Ring Formation : Cyclization of catechol derivatives with formaldehyde under acidic conditions to generate the benzodioxole moiety .

Isoquinoline Core Construction : A Pictet-Spengler reaction or cyclocondensation of amino acids with aldehydes, followed by oxidation to introduce the 1-oxo group .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates using NaOH/EtOH or catalytic hydrogenation .
Key Conditions :

  • Reflux in acetic acid for cyclization (3–5 hours) .
  • Use of sodium acetate as a base to stabilize intermediates .

Advanced: How can stereochemical challenges during synthesis be addressed, particularly for the tetrahydroisoquinoline core?

Methodological Answer:
Stereochemical control is critical for biological activity. Strategies include:

  • Chiral Catalysts : Use of palladium-based catalysts or organocatalysts to induce enantioselectivity during cyclization .
  • Crystallographic Analysis : X-ray diffraction (XRD) confirms absolute configuration, as seen in related tetrahydroisoquinoline derivatives (e.g., 4-(1,3-benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, where the tetrahydro ring adopts a boat conformation) .
  • Chromatographic Resolution : Chiral HPLC separates diastereomers, with mobile phases like hexane/isopropanol (90:10) .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm; isoquinoline carbonyl at δ 165–170 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in crystal lattices) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C20H17NO6 requires m/z 367.1056) .

Advanced: How should researchers handle discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:
Discrepancies often arise from:

  • Tautomerism : The 1-oxo group may equilibrate between keto and enol forms, altering NMR signals. Use DMSO-d6 to stabilize tautomers .
  • Residual Solvents : Trace acetic acid (from recrystallization) can shift peaks. Dry samples under vacuum (50°C, 24 hours) .
  • Isomeric Impurities : Compare experimental data with computational predictions (e.g., DFT-calculated IR spectra) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in approved containers .

Advanced: What hypotheses exist about its biological activity, and how can they be tested?

Methodological Answer:

  • Hypothesis : The benzodioxole and tetrahydroisoquinoline moieties may inhibit cytochrome P450 enzymes or DNA topoisomerases .
  • Testing Methods :
    • Enzyme Assays : Measure IC50 values against recombinant CYP3A4 using fluorogenic substrates .
    • Cytotoxicity Screening : Evaluate IC50 in cancer cell lines (e.g., MCF-7, HepG2) via MTT assay .

Basic: What storage conditions optimize compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to the ATP-binding site of kinases (PDB: 1ATP) .
  • MD Simulations : GROMACS simulates ligand-protein stability over 100 ns, analyzing RMSD and binding free energies (MM-PBSA) .

Advanced: How can reaction yields be optimized for the benzodioxole-isoquinoline coupling step?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)2/XPhos for Suzuki-Miyaura coupling (yields increase from 45% to 78%) .
  • Solvent Optimization : Replace DMF with DMAc to reduce side reactions (yield improvement: 15%) .

Advanced: How to resolve contradictions in reported CAS numbers or stereochemical descriptors?

Methodological Answer:

  • Database Cross-Referencing : Compare entries in PubChem, SciFinder, and Reaxys to verify CAS numbers (e.g., 171596-44-4 vs. 171596-43-3 for stereoisomers) .
  • Stereochemical Reanalysis : Reproduce synthesis and validate configurations via single-crystal XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.